molecular formula C22H27N5O4 B2731704 ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate CAS No. 847366-53-4

ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate

Cat. No.: B2731704
CAS No.: 847366-53-4
M. Wt: 425.489
InChI Key: RYOURFHFWKVPNV-UHFFFAOYSA-N
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Description

Ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate typically involves multi-step organic reactions. One common method involves the condensation of appropriate starting materials under controlled conditions. For example, the reaction may involve the use of ethyl acetate, dimethylphenyl derivatives, and pyrimidine-based intermediates. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pH ranges to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the purity and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate can be compared with other similar compounds, such as:

    Indole derivatives: These compounds share some structural similarities and biological activities.

    Benzimidazole derivatives: Known for their antimicrobial properties, these compounds have a different core structure but similar applications.

    Imidazole derivatives: These compounds are widely used in medicinal chemistry and share some functional group similarities.

The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.

Biological Activity

Ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purin-3-yl]acetate is a complex chemical compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on existing research findings.

Chemical Structure and Properties

The compound features a pyrimidine-purine hybrid structure with multiple substituents that may influence its biological interactions. The presence of the 3,5-dimethylphenyl group and the dioxo functional groups are particularly noteworthy as they may enhance the compound's bioactivity.

Molecular Formula

  • C : 22
  • H : 24
  • N : 4
  • O : 4

Molecular Weight

  • Approximately 392.44 g/mol

Anticancer Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance:

  • Cell Line Studies : In vitro studies demonstrated that related compounds can inhibit the growth of various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) with IC50 values in the low micromolar range (6.2 μM for HCT-116) .
CompoundCell LineIC50 (μM)
Compound AMCF-743.4
Compound BHCT-1166.2

Antioxidant Activity

The compound's structure suggests potential antioxidant properties. Studies on similar pyrimidine derivatives have shown that they can scavenge free radicals and inhibit lipid peroxidation . This activity is crucial for preventing oxidative stress-related diseases.

Enzyme Inhibition

The compound has been evaluated for its ability to inhibit various metabolic enzymes. It has shown promise in inhibiting acetylcholinesterase (AChE), which is relevant in treating neurodegenerative diseases .

Antimicrobial Properties

Preliminary studies indicate that derivatives of this compound may possess antimicrobial activity against a range of pathogens. For example:

  • Bacterial Inhibition : Certain analogs have demonstrated effective inhibition against pathogenic bacteria when tested in vitro .

Study on Structural Variants

A study focused on structural variants of pyrimidine derivatives highlighted their effectiveness against cancer cells and their mechanism involving apoptosis induction . The findings suggest that modifications in the substituents significantly impact biological activity.

Pharmacokinetics and Toxicity

Research into the pharmacokinetics of similar compounds indicates favorable absorption and distribution profiles. However, further studies are necessary to fully understand the toxicity and side effects associated with this compound .

Properties

IUPAC Name

ethyl 2-[9-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N5O4/c1-6-31-17(28)12-27-20(29)18-19(24(5)22(27)30)23-21-25(10-15(4)11-26(18)21)16-8-13(2)7-14(3)9-16/h7-9,15H,6,10-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYOURFHFWKVPNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=O)C2=C(N=C3N2CC(CN3C4=CC(=CC(=C4)C)C)C)N(C1=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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